3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
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Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Sulfonyl Intermediate
Starting Materials: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions using aqueous sodium carbonate (Na₂CO₃) to maintain a pH of around 10.
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N-Substitution of the Piperidine Ring
Starting Materials: The intermediate from the first step and piperidine.
Reaction Conditions: This step involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalytic amount of lithium hydride (LiH) to facilitate the substitution.
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Formation of the Oxazolidine-2,4-dione Ring
Starting Materials: The N-substituted piperidine derivative and oxazolidine-2,4-dione.
Reaction Conditions: This step typically requires heating under reflux conditions to ensure the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring in the 2,3-dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions due to its sulfonyl and oxazolidine groups.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents by inhibiting enzymes like lipoxygenase.
Enzyme Inhibition: The sulfonyl group can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Industry
Pharmaceuticals: The compound can be a precursor for drugs targeting specific enzymes or receptors.
Materials Science: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. The sulfonyl group can coordinate with metal ions in enzyme active sites, disrupting their normal function. For example, in carbonic anhydrase inhibition, the sulfonyl group binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
N-Substituted Benzenesulfonamides: These compounds share the sulfonyl group and have similar enzyme inhibitory properties.
Oxazolidinones: These compounds are known for their antibacterial activity and share the oxazolidine-2,4-dione ring.
Uniqueness
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its combination of a sulfonyl group, a piperidine ring, and an oxazolidine-2,4-dione ring. This combination provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXWGUSFZKEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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